molecular formula C12H23NO4 B558484 Boc-N-methyl-D-leucine CAS No. 89536-84-5

Boc-N-methyl-D-leucine

Cat. No. B558484
CAS RN: 89536-84-5
M. Wt: 245,32 g/mole
InChI Key: YXJFAOXATCRIKU-SECBINFHSA-N
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Description

Boc-N-methyl-D-leucine is a derivative of leucine . It has a molecular formula of C12H23NO4 and a molecular weight of 245.3 .


Synthesis Analysis

The synthesis of N-methylated polypeptides like Boc-N-methyl-D-leucine is often monitored via IR spectroscopy . The polymerization progress is indicated by the decreasing intensities of the NCA-associated carbonyl peaks at 1858 and 1788 cm−1 .


Molecular Structure Analysis

The molecular structure of Boc-N-methyl-D-leucine is represented by the formula (CH3)2CHCH2CH(COOH)N(CH3)COOC(CH3)3 . This structure indicates that it is an amide of leucine .


Chemical Reactions Analysis

The polymerization of N-methylated NCAs like Boc-N-methyl-D-leucine is significantly affected by the steric demand of both the initiators and the monomers . Electronic effects seem to have only minor influences .


Physical And Chemical Properties Analysis

Boc-N-methyl-D-leucine has a density of 1.1±0.1 g/cm3, a boiling point of 338.2±21.0 °C at 760 mmHg, and a melting point of 64-65ºC . Its flash point is 158.3±22.1 °C . It is recommended to store it at room temperature .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Synthetic Organic Chemistry and Peptide Synthesis .

Summary of the Application

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Methods of Application or Experimental Procedures

An efficient and sustainable method for N-Boc deprotection has been described. This involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Results or Outcomes

The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

2. Application in Anti-Cancer Research

Specific Scientific Field

This application falls under the field of Anti-Cancer Research .

Summary of the Application

Sansalvamide A, a marine-derived cyclic depsipeptide, has emerged as a potential anti-cancer agent due to its potent activity against various cancer types in preclinical studies .

Methods of Application or Experimental Procedures

D-amino acids or N-methyl at R5 showed good inhibition compared to all other substitutions. If there is N-methyl at R3 and D-leucine at R5, there will be no growth inhibition .

Results or Outcomes

Sansalvamide A and its analogs demonstrated significant anti-cancer activity across various cancer models, mediated through Hsp 90 inhibition, Topoisomerase inhibition, and G0/G1 cell cycle arrest .

3. Application in Polymer Chemistry

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key method in the synthesis of N-methylated polypeptides . The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .

Methods of Application or Experimental Procedures

The synthesis and ROP of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . The effects of solvent polarity (DMF and DCM) and steric demand of the initiator by using neopentyl amine (NPA) and n-butyl amine (nBu) were studied .

Results or Outcomes

The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences . Moreover, poly(N-methyl-L-methionine) forms helical secondary structures in solution .

4. Application in Biocatalysis

Specific Scientific Field

This application falls under the field of Biocatalysis .

Summary of the Application

A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .

Methods of Application or Experimental Procedures

The developed NADH-driven biocatalytic system was used to synthesize (S)-cyclopropylglycine with an improved reaction rate 2.1-fold over the native enzymes and a short bioconversion period of 6 h at a high substrate concentration of 120 g·L−1 .

Results or Outcomes

The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data . Additionally, (S)-cyclopropylglycine could be continuously synthesized for 90 h with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .

5. Application in the Synthesis of Non-Natural Amino Acids

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

A self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities was developed and successfully employed to synthesize (S)-cyclopropylglycine .

Methods of Application or Experimental Procedures

The developed NADH-driven biocatalytic system was used to synthesize (S)-cyclopropylglycine with an improved reaction rate 2.1-fold over the native enzymes and a short bioconversion period of 6 h at a high substrate concentration of 120 g·L−1 .

Results or Outcomes

The space–time yield of (S)-cyclopropylglycine was up to 377.3 g·L−1·d−1, higher than that of any previously reported data . Additionally, (S)-cyclopropylglycine could be continuously synthesized for 90 h with the enzymes packed in a dialysis tube, providing 634.6 g of (S)-cyclopropylglycine with >99.5% ee and over 95% conversion yield up to 12 changes .

6. Application in the Synthesis of Polypeptides

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key method in the synthesis of N-methylated polypeptides .

Methods of Application or Experimental Procedures

The synthesis and ROP of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . The effects of solvent polarity (DMF and DCM) and steric demand of the initiator by using neopentyl amine (NPA) and n-butyl amine (nBu) were studied .

Results or Outcomes

The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences . Moreover, poly(N-methyl-L-methionine) forms helical secondary structures in solution .

Safety And Hazards

Boc-N-methyl-D-leucine should be handled with care to avoid dust formation and inhalation . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filters should be used . It is not advised for medicinal, household, or other uses .

Future Directions

Boc-N-methyl-D-leucine is a leucine derivative that has potential applications in research . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

properties

IUPAC Name

(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJFAOXATCRIKU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-D-leucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Liu, Y Liu, Z Wang, X Xing… - … A European Journal, 2013 - Wiley Online Library
… Thus, D-allo-threonine Tce ester (23) was condensed with N-Boc-N-methyl-D-leucine (22) employing EDCI and HOBt as the coupling reagent to furnish dipeptide 24 in 79 % yield. …
M Bois-Choussy, L Neuville… - The Journal of Organic …, 1996 - ACS Publications
… To a solution of amino ester 23 (300 mg, 1.24 mmol) in CH 2 Cl 2 (10 mL) was added EDC (260 mg, 1.36 mmol) and N-Boc-N-methyl-d-leucine (340 mg, 1.40 mmol). After being stirred …
Number of citations: 70 pubs.acs.org
WR Li - 1991 - search.proquest.com
… To a stirred solution of N-Boc-N-methyl-D-leucine benzyl ester (136) (4.94 g, 14.7 mmol) in dry CH2CI2 (30 mL) at 0 C, and under a nitrogen atmosphere, was added anhydrous tri …
Number of citations: 2 search.proquest.com
U Diederichsen, TK Lindhorst, B Westermann… - 1999 - books.google.com
The understanding of (patho) physiological processes-the biosynthesis of biomolecules such as enzymes, nucleic acids, and secondary metabolites; the pathways of signaltransduction; …
Number of citations: 18 books.google.com
J Zhu - Peptidomimetics Protocols, 1999 - Springer
The endo aryl-aryl and aryl-alkyl ether bonds exist in a number of biologically important macrocyclic natural products, such as vancomycin family glycopeptide antibiotics ( 1 – 3 ), …
Number of citations: 2 link.springer.com
H Liu, Y Liu, X Xing, Z Xu, T Ye - Chemical communications, 2010 - pubs.rsc.org
… Thus, D-allo-threonine methyl ester (12) was reacted with N-Boc-N-methyl-D-leucine (13) using EDCI 9 with HOBt 9 to afford dipeptide 14 in 93% yield. The Boc group in 14 was …
Number of citations: 31 pubs.rsc.org

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